2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-(2,6-Dimethoxybenzamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups attached to the benzene ring and an amide linkage connecting another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxybenzamido)benzoic acid typically involves the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-(2,6-Dimethoxybenzamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxybenzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide linkage can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(2,6-dihydroxybenzamido)benzoic acid.
Reduction: Formation of 2-(2,6-dimethoxybenzylamino)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,6-Dimethoxybenzamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxybenzamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzoic acid: A precursor in the synthesis of 2-(2,6-Dimethoxybenzamido)benzoic acid.
2,6-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups instead of methoxy groups.
2,6-Dimethoxybenzamide: Lacks the benzoic acid moiety.
Uniqueness
2-(2,6-Dimethoxybenzamido)benzoic acid is unique due to the presence of both methoxy groups and an amide linkage, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H15NO5 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-[(2,6-dimethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-21-12-8-5-9-13(22-2)14(12)15(18)17-11-7-4-3-6-10(11)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
DKSKKOMOYXFLAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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